molecular formula C14H22N4O2 B2887374 Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate CAS No. 1242240-88-5

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate

Cat. No.: B2887374
CAS No.: 1242240-88-5
M. Wt: 278.356
InChI Key: KJSLMVWSCWCBCH-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet (SDS) for Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can be inquired from the supplier . The compound has a hazard statement of H302-H315-H318-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Formation of the piperidine ring: The starting material undergoes cyclization to form the piperidine ring.

    Introduction of the pyrazine moiety: The pyrazine group is introduced through a nucleophilic substitution reaction.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting with tert-butyl chloroformate.

Chemical Reactions Analysis

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazine and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSLMVWSCWCBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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